5-(ヒドロキシメチル)インドリン-2-オン

概要

説明

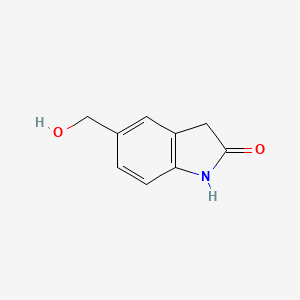

5-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Hydroxymethyl)indolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)indolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

インドリン-2-オン誘導体は、抗菌剤としての可能性を評価するために合成されています。 例えば、スルホンアミドを含む一連の1,5-二置換インドリン-2-オン誘導体は、グラム陽性菌とグラム陰性菌の両方に対して予備的な抗菌活性を示しました .

抗癌活性

インドリン-2-オン誘導体は、さまざまな癌標的に対する阻害活性を研究されています。 合成された5-置換インドリン-2-オン誘導体は、EGFR、FGFR、VEGFR、PDGFRなどの癌の進行に重要なキーレセプターに対して阻害活性を示しました .

抗炎症活性

研究では、特定の3-置換インドリン-2-オン誘導体が優れた抗炎症活性を有することが示されており、この分野における今後の研究の可能性を示唆しています .

抗ウイルス活性

インドリン-2-オンを含むインドール誘導体は、抗ウイルス特性を含むさまざまな生物活性を示してきました。 特定のオキシンドール誘導体を調製し、抗HIV活性を評価したところ、いくつかの化合物がウイルスに対して強力な阻害活性を示しました .

作用機序

Target of Action

5-(Hydroxymethyl)indolin-2-one, as an indole derivative, has been found to bind with high affinity to multiple receptors . The indole scaffold is present in many important synthetic drug molecules and has been found to have diverse biological applications .

Mode of Action

Indolin-2-one nitroimidazole antibiotics have been found to exhibit an unexpected dual mode of action . They inhibit topoisomerase IV, an essential enzyme for DNA replication . Furthermore, they facilitate in vivo reduction due to their significantly increased redox potentials compared to classic 5-nitroimidazoles .

Biochemical Pathways

Indole derivatives, including 5-(Hydroxymethyl)indolin-2-one, have been found to possess various biological activities, affecting a variety of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It has been found that indolin-2-one and its derivatives can cross the blood-brain barrier . Low doses of indolin-2-one in the blood can cause reduced blood pressure and mild sedation, while high doses can cause coma and death .

Result of Action

Indolin-2-one derivatives with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values have been identified as compounds with high antioxidant activity .

Action Environment

It has been found that indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants .

生化学分析

Biochemical Properties

5-(Hydroxymethyl)indolin-2-one, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which makes it useful in developing new derivatives . It has been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been found to have promising cell-based antitumor activity . For example, certain 3-substituted-indolin-2-one derivatives have shown inhibitory activity against various human carcinoma cell lines .

Molecular Mechanism

Indole derivatives have been found to inhibit the activity of various protein tyrosine kinases, such as the epidermal growth factor receptor, vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor .

Temporal Effects in Laboratory Settings

It has been found that indole is absorbed within 30 minutes and fully metabolized in 6 hours when orally administered to mice .

Dosage Effects in Animal Models

It has been found that certain indolin-2-one derivatives can cause reduced blood pressure and mild sedation at low doses (10 mg/kg), while high doses (100 mg/kg) can cause coma and death .

Metabolic Pathways

Indole is known to be metabolized by the cytochrome P450 enzymes CYP1A2 and CYP2A5 .

Transport and Distribution

It has been found that certain indole derivatives can cross the blood-brain barrier .

Subcellular Localization

It has been found that certain indole derivatives can be found in the brain .

特性

IUPAC Name |

5-(hydroxymethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEKDTIWYDGPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CO)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612487-61-3 | |

| Record name | 5-(Hydroxymethyl)-1,3-Dihydro-2H-Indol-2-One | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。